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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)butan-2-one

Cat. No.: B057468 Get Quote

Technical Guide: 4-(4-Chlorophenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(4-Chlorophenyl)butan-2-
one, a ketone of interest in synthetic organic chemistry and as a building block for

pharmacologically active molecules. This guide details its chemical identity, physicochemical

properties, spectroscopic data, and detailed experimental protocols for its synthesis and

application.

Chemical Identity and Structure
The compound 4-(4-Chlorophenyl)butan-2-one is an aromatic ketone. Its structure consists of

a butane backbone with a ketone functional group at the second position and a 4-chlorophenyl

substituent at the fourth position.

IUPAC Name: 4-(4-chlorophenyl)butan-2-one[1]

CAS Number: 3506-75-0[1]

Molecular Formula: C₁₀H₁₁ClO[1]

SMILES: CC(=O)CCC1=CC=C(C=C1)Cl[1]

Synonyms: 4-(p-Chlorophenyl)-2-butanone, p-Chlorobenzylacetone[1]
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Structure:

Caption: 2D Structure of 4-(4-Chlorophenyl)butan-2-one.

Data Presentation
Physicochemical Properties
The key physical and chemical properties of 4-(4-Chlorophenyl)butan-2-one are summarized

below.

Property Value Reference

Molecular Weight 182.64 g/mol [1]

Appearance Colourless to Pale Yellow Oil

Boiling Point 110-114 °C (at 3 Torr)

Density 1.111±0.06 g/cm³ (Predicted)

XLogP3 2.5 [1]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count
1

Rotatable Bond Count 3

Spectroscopic Data Summary
Spectroscopic data is crucial for the identification and characterization of the compound. Below

is a summary of available spectral information.
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Technique
Data Availability / Key
Features

Source

¹³C NMR Spectrum available PubChem[1]

¹H NMR

Data available for the

precursor, (S)-4-Hydroxy-4-(4-

chlorophenyl)butan-2-one:

(400 MHz, CDCl₃) δ 7.32 (d,

J=8.6 Hz, 2H), 7.29 (d, J=8.7

Hz, 2H), 5.13 (dd, J=8.1, 4.2

Hz, 1H), 3.40 (br s, 1H), 2.88-

2.80 (m, 2H), 2.20 (s, 3H).

Royal Society of Chemistry[2]

Mass Spectrometry GC-MS spectrum available PubChem[1]

IR Spectroscopy
Vapor Phase IR spectrum

available
PubChem[1]

Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol describes a general method for synthesizing 4-(4-Chlorophenyl)butan-2-one via

the Friedel-Crafts acylation of chlorobenzene. This method is adapted from established

procedures for similar aromatic ketones.[3]

Reaction Principle: The Lewis acid catalyst (AlCl₃) generates a highly electrophilic acylium ion

from 4-chlorobutanoyl chloride. This electrophile is then attacked by the chlorobenzene ring,

followed by the restoration of aromaticity to yield the target ketone.

Materials and Reagents:

Chlorobenzene (C₆H₅Cl)

4-Chlorobutanoyl chloride (C₄H₆Cl₂O)

Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM, CH₂Cl₂)

Hydrochloric Acid (HCl), concentrated

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a

magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected

to a gas trap (e.g., a bubbler with mineral oil or a scrubbing tower with NaOH solution) to

manage the evolving HCl gas. Ensure the entire apparatus is under an inert atmosphere

(e.g., Nitrogen or Argon).

Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.3

equivalents) and 50 mL of anhydrous dichloromethane.

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

Substrate Addition: Slowly add chlorobenzene (1.0 equivalent) to the stirred AlCl₃

suspension.

Acylating Agent Addition: Add 4-chlorobutanoyl chloride (1.1 equivalents) dropwise from the

dropping funnel to the reaction mixture over 30-60 minutes. Maintain the internal

temperature between 0-5 °C throughout the addition.

Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room

temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or

GC-MS.

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and

carefully pour the reaction mixture onto 100 g of crushed ice containing 20 mL of

concentrated HCl with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract

the aqueous layer twice with 30 mL portions of dichloromethane.

Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of

saturated sodium bicarbonate solution, and finally with 50 mL of brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter

the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude

product.

Purification: Purify the crude oil by vacuum distillation or column chromatography on silica

gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(4-Chlorophenyl)butan-2-
one.

Protocol 2: Application in Diarylpentanoid Synthesis
4-(4-Chlorophenyl)butan-2-one serves as a key precursor in the synthesis of

diarylpentanoids, which are analogs of the pharmacologically significant diarylheptanoids like

curcumin.[4][5] This protocol details a condensation reaction to form a 1,5-diaryl-1-penten-3-

one structure.

Reaction Principle: An in-situ enamination of 4-(4-Chlorophenyl)butan-2-one with pyrrolidine

generates a nucleophilic enamine, which then undergoes a condensation reaction with an

aromatic aldehyde to form the diarylpentanoid skeleton.

Materials and Reagents:

4-(4-Chlorophenyl)butan-2-one

Aromatic aldehyde (e.g., Benzaldehyde, Anisaldehyde)

Pyrrolidine

Acetic Acid (AcOH)

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

Ethyl Acetate (EtOAc)
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Hexanes

Procedure:

Reaction Setup: To a solution of 4-(4-Chlorophenyl)butan-2-one (1.0 equivalent) in

anhydrous THF (0.2 M), add the selected aromatic aldehyde (1.1 equivalents).

Catalyst Addition: Add pyrrolidine (1.5 equivalents) followed by acetic acid (1.5 equivalents)

to the solution.

Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can

be monitored by TLC, observing the consumption of the starting materials.

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a

rotary evaporator.

Purification: Dissolve the residue in a minimal amount of ethyl acetate and purify by column

chromatography on silica gel. Elute with a suitable solvent system, such as an ethyl

acetate/hexanes gradient (e.g., starting from 10:90 and increasing polarity), to isolate the

pure (E)-1,5-diaryl-1-penten-3-one product.[4]

Visualization of Synthesis Pathway
The following diagram illustrates the key steps in the Friedel-Crafts acylation synthesis of 4-(4-
Chlorophenyl)butan-2-one.
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Caption: Friedel-Crafts Acylation workflow for synthesizing 4-(4-Chlorophenyl)butan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-(4-Chlorophenyl)butan-2-one IUPAC name and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057468#4-4-chlorophenyl-butan-2-one-iupac-name-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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